Polyvinyl acetate phthalate

CAS No.: 34481-48-6

Cat. No.: VC8455548

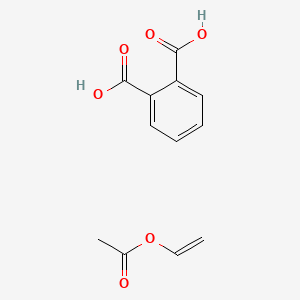

Molecular Formula: C12H12O6

Molecular Weight: 252.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 34481-48-6 |

|---|---|

| Molecular Formula | C12H12O6 |

| Molecular Weight | 252.22 g/mol |

| IUPAC Name | ethenyl acetate;phthalic acid |

| Standard InChI | InChI=1S/C8H6O4.C4H6O2/c9-7(10)5-3-1-2-4-6(5)8(11)12;1-3-6-4(2)5/h1-4H,(H,9,10)(H,11,12);3H,1H2,2H3 |

| Standard InChI Key | LUJQXGBDWAGQHS-UHFFFAOYSA-N |

| SMILES | CC(=O)OC=C.C1=CC=C(C(=C1)C(=O)O)C(=O)O |

| Canonical SMILES | CC(=O)OC=C.C1=CC=C(C(=C1)C(=O)O)C(=O)O |

Introduction

Chemical Structure and Synthesis

Chemical Composition and Properties

Polyvinyl acetate phthalate is a copolymer characterized by a backbone of vinyl acetate units modified with phthalate groups. The esterification process introduces phthalic anhydride to partially hydrolyzed polyvinyl acetate, resulting in a polymer with distinct hydrophobic and pH-responsive properties . The chemical structure ensures insolubility in acidic environments (pH < 3.5) and gradual dissolution at higher pH levels (5.5–7.0), making it ideal for intestinal-targeted drug release .

Key Properties:

-

Solubility: <0.1 mg/mL in water at pH 1.2; >50 mg/mL at pH 6.8 .

-

Thermal Stability: Decomposes at temperatures above 200°C, releasing acetic acid and phthalic anhydride .

Synthetic Routes and Industrial Production

PVAP is synthesized through esterification under catalyzed conditions, typically involving sulfuric acid or p-toluenesulfonic acid. Industrial production employs hot-melt extrusion (HME), where PVAP is plasticized with polyethylene glycol (PEG 3000) to reduce melt viscosity. Process parameters such as temperature (120–140°C) and feed rate (1–2 kg/hr) are tightly controlled to minimize degradation and ensure consistent polymer quality .

Table 1: Industrial Production Parameters for PVAP

| Parameter | Range | Impact on Product Quality |

|---|---|---|

| Extrusion Temperature | 120–140°C | Higher temperatures reduce viscosity but risk thermal degradation |

| Feed Rate | 1–2 kg/hr | Lower rates enhance mixing homogeneity |

| Plasticizer (PEG 3000) | 10% (w/w) | Reduces Tg to 65.7°C, enabling extrusion |

Chemical Reactions and Stability

Hydrolysis and Thermal Decomposition

PVAP undergoes hydrolysis in acidic or alkaline conditions, cleaving ester bonds to yield polyvinyl alcohol and phthalic acid. Thermal decomposition above 200°C produces volatile byproducts, including acetic acid (48% yield) and phthalic anhydride (52% yield) . These reactions are critical for understanding drug release mechanisms and processing limitations.

Reaction Products and Conditions

-

Hydrolysis:

-

Thermal Decomposition:

Pharmaceutical Applications

Enteric Coatings for Drug Delivery

PVAP’s primary application lies in enteric coatings, which protect drugs from gastric degradation. A study comparing PVAP-coated tablets to cellulose-based polymers demonstrated 98% drug release in simulated intestinal fluid (pH 6.8) versus <5% in gastric fluid (pH 1.2) .

Table 2: Dissolution Performance of PVAP vs. HPMCAS

| Polymer | pH 5.5 Dissolution (%) | pH 6.8 Dissolution (%) |

|---|---|---|

| PVAP | 85 ± 3 | 95 ± 2 |

| HPMCAS | 72 ± 4 | 89 ± 3 |

Amorphous Solid Dispersions

PVAP-based ASDs enhance the solubility of poorly water-soluble drugs like indomethacin (IND) and dipyridamole (DPD). Extruding IND with PVAP and PEG 3000 at 130°C yielded ASDs with 92% drug content and a dissolution rate 1.5× higher than HPMCAS formulations at pH 5.5 .

Industrial Manufacturing and Regulatory Compliance

Production Techniques and Quality Control

Anmol Chemicals, a leading PVAP manufacturer, adheres to WHO-GMP and ISO 9001 standards. Their production facilities utilize HME with real-time monitoring of melt viscosity (100,000–400,000 Pa·s) to ensure batch consistency .

Certifications and Global Standards

Recent Advances and Research Findings

Hot-Melt Extrusion Processing

A 2025 PMC study optimized HME parameters for PVAP, demonstrating that extrusion at 140°C with 10% PEG 3000 reduced complex viscosity from 375,000 to 7,700 Pa·s, enabling high-throughput production .

Table 3: Impact of Extrusion Temperature on PVAP Viscosity

| Temperature (°C) | Complex Viscosity (Pa·s) |

|---|---|

| 120 | 340,000 |

| 140 | 38,000 |

Comparative Studies with Alternative Polymers

PVAP outperformed HPMCAS in dissolution at pH 5.5 (85% vs. 72%) and matched Eudragit L100-55 at pH 6.8 (95% vs. 93%), positioning it as a cost-effective alternative for enteric coatings .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume